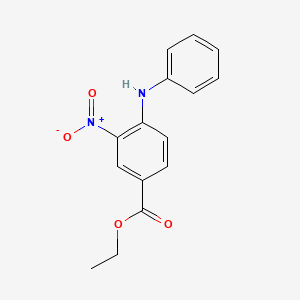

Ethyl 3-nitro-4-(phenylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-nitro-4-(phenylamino)benzoate is an organic compound with the molecular formula C15H14N2O4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a phenylamino group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nitro-4-(phenylamino)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the 3-position. This is followed by the substitution of the nitro group with a phenylamino group through a nucleophilic aromatic substitution reaction . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and minimizes the formation of byproducts .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The nitro group at the 3-position activates the aromatic ring for nucleophilic substitution, particularly at positions ortho and para to itself. The phenylamino group at the 4-position further directs incoming nucleophiles due to its electron-donating nature.

The reaction with propylamine replaces the electron-withdrawing substituent (e.g., fluorine in analogous compounds) via an SNAr mechanism, yielding alkylamino derivatives .

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine under standard conditions, significantly altering the compound’s electronic properties and biological activity.

| Reducing Agent | Conditions | Product | Applications |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | Ethyl 3-amino-4-(phenylamino)benzoate | Precursor for diazonium reactions |

| Fe/HCl | HCl (conc.), reflux | Ethyl 3-amino-4-(phenylamino)benzoate | Cost-effective industrial method |

The reduced product exhibits enhanced hydrogen-bonding capabilities, making it valuable in pharmaceutical intermediates .

Ester Hydrolysis

The ethyl ester moiety is susceptible to hydrolysis, yielding the corresponding carboxylic acid.

| Hydrolysis Type | Conditions | Product | Solubility Change |

|---|---|---|---|

| Acidic | H₂SO₄, H₂O, reflux | 3-Nitro-4-(phenylamino)benzoic acid | Increased polarity |

| Basic | NaOH, then HCl neutralization | Sodium salt of the carboxylic acid | Water-soluble derivative |

Hydrolysis is critical for modifying the compound’s polarity in drug formulation.

Electrophilic Substitution

The phenylamino group directs electrophiles to the ortho and para positions relative to itself, competing with the nitro group’s meta-directing effects.

| Reaction | Electrophile | Position Selectivity | Product Example |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to phenylamino | Ethyl 3,5-dinitro-4-(phenylamino)benzoate |

| Sulfonation | SO₃/H₂SO₄ | Ortho to phenylamino | Sulfonic acid derivatives |

Regioselectivity is influenced by the balance between the electron-withdrawing nitro group and electron-donating phenylamino substituent.

Biological Interactions

The nitro group participates in redox reactions with biological systems, generating reactive intermediates that interact with cellular components.

Studies show that derivatives of this compound disrupt microbial growth at MIC values of 2–8 µg/mL .

Aplicaciones Científicas De Investigación

Potential Applications

- Pharmaceuticals : Ethyl 3-nitro-4-(phenylamino)benzoate can be a precursor or an active ingredient in drug formulations. Compounds similar to it exhibit significant biological activities, such as antimicrobial and anti-inflammatory properties. The nitro and phenylamino groups enhance the compound's interaction with biological targets, potentially leading to therapeutic effects. Derivatives of similar compounds have been studied for their efficacy against various bacterial strains and as potential anti-cancer agents.

- Organic Synthesis : this compound's versatility in synthetic chemistry allows it to be used as a building block for synthesizing more complex molecules.

Biological Activities and Interaction Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly antimicrobial and anti-inflammatory properties. Interaction studies often focus on its biological activity against various pathogens and cancer cell lines. Research has shown promising results regarding its efficacy, which may involve interactions with specific enzymes or cellular receptors, leading to modulation of biological pathways.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mthis compound | Methyl instead of ethyl group | Similar biological activity but different solubility |

| Ethyl 3-amino-4-(phenylamino)benzoate | Amino group instead of nitro | Potentially different reactivity due to the amino group |

| Ethyl 3-nitro-4-(propylamino)benzoate | Propyl instead of phenyl | Variation in hydrophobicity affecting bioavailability |

This compound stands out due to its specific combination of functional groups that enhance its biological activity while maintaining stability under various conditions.

Future Research

Mecanismo De Acción

The mechanism of action of ethyl 3-nitro-4-(phenylamino)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The phenylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(phenylamino)benzoate: Lacks the nitro group, resulting in different reactivity and applications.

Ethyl 4-nitrobenzoate:

Uniqueness

Ethyl 3-nitro-4-(phenylamino)benzoate is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Propiedades

Número CAS |

16588-18-4 |

|---|---|

Fórmula molecular |

C15H14N2O4 |

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

ethyl 4-anilino-3-nitrobenzoate |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3 |

Clave InChI |

WWXCJKLKRRUTQB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.